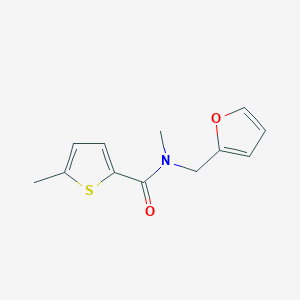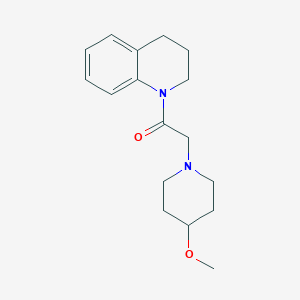
N-(furan-2-ylmethyl)-N-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N-methylfuran-2-carboxamide, commonly known as 2-FMC, is a synthetic compound that belongs to the family of amphetamines. This compound has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Applications De Recherche Scientifique
2-FMC has been studied extensively in the field of medicinal chemistry due to its potential applications as a central nervous system stimulant. It has been shown to be a potent dopamine and norepinephrine reuptake inhibitor, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, 2-FMC has been studied for its potential use in the treatment of depression and anxiety disorders.
Mécanisme D'action
The mechanism of action of 2-FMC involves the inhibition of dopamine and norepinephrine reuptake, leading to increased levels of these neurotransmitters in the brain. This results in increased stimulation of the central nervous system, leading to increased alertness, attention, and focus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-FMC are similar to those of other amphetamines. It increases the release of dopamine and norepinephrine in the brain, leading to increased stimulation of the central nervous system. This results in increased heart rate, blood pressure, and body temperature. Additionally, 2-FMC has been shown to increase the release of serotonin, which may contribute to its potential antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-FMC in lab experiments is its high potency as a dopamine and norepinephrine reuptake inhibitor. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition. However, 2-FMC has limitations in terms of its potential for abuse and dependence, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 2-FMC. One area of interest is the development of new treatments for ADHD and narcolepsy based on the pharmacological properties of 2-FMC. Additionally, further research is needed to understand the potential antidepressant effects of 2-FMC and its mechanism of action in this regard. Finally, there is potential for the development of new analogs of 2-FMC with improved pharmacological properties and reduced potential for abuse and dependence.
Méthodes De Synthèse
The synthesis of 2-FMC involves the reaction of furan-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-N-(furan-2-ylmethyl)amine. The final product is obtained through the hydrolysis of the resulting amide. The yield of this synthesis method is reported to be around 60-70%, and the purity of the final product can be improved through recrystallization.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12(8-9-4-2-6-14-9)11(13)10-5-3-7-15-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSLDSODOLVDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7506127.png)
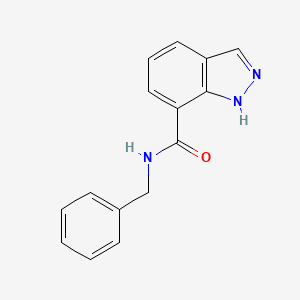
![1-(azepan-1-yl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506134.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7506142.png)

![N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506163.png)
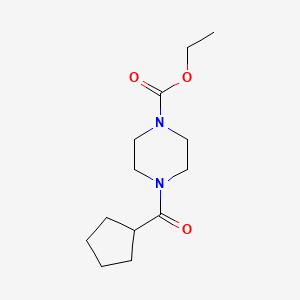
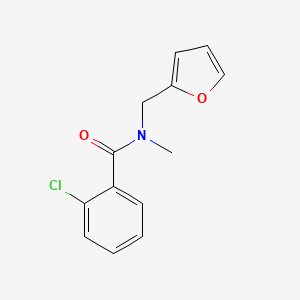
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7506182.png)
![N-[2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506194.png)
![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7506199.png)

